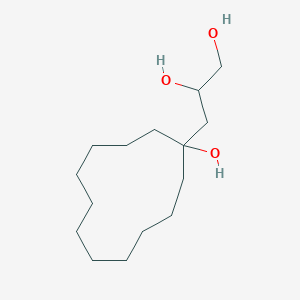![molecular formula C18H9Cl4NO4 B12530256 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene CAS No. 674283-80-8](/img/structure/B12530256.png)
2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-[4-chloro-2-(4-chloro-2-nitrophénoxy)phénoxy]-2,4-dichlorobenzène est un composé organique de formule moléculaire C18H10Cl4NO4. Il s'agit d'un composé aromatique complexe caractérisé par plusieurs groupes chlore et nitro liés à une structure cyclique benzénique. Ce composé est connu pour sa stabilité et ses propriétés chimiques uniques, ce qui le rend important dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-[4-chloro-2-(4-chloro-2-nitrophénoxy)phénoxy]-2,4-dichlorobenzène implique généralement plusieurs étapes, notamment l'acylation de Friedel-Crafts, la nitration et les réactions d'éthérification. Le processus commence par la chloration du benzène pour introduire des atomes de chlore à des positions spécifiques. Ceci est suivi par la nitration pour ajouter des groupes nitro. L'étape finale implique la formation de liaisons éther entre les cycles benzéniques chlorés et nitrés dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle de ce composé utilise souvent des réacteurs à grande échelle et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut impliquer l'utilisation de catalyseurs et de solvants spécifiques pour faciliter les réactions et améliorer l'efficacité. Des mesures de sécurité sont essentielles en raison de la nature toxique de certains intermédiaires et réactifs utilisés dans la synthèse .
Analyse Des Réactions Chimiques
Types de réactions
Le 1-[4-chloro-2-(4-chloro-2-nitrophénoxy)phénoxy]-2,4-dichlorobenzène subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits en fonction de l'agent oxydant et des conditions.
Réduction : Les réactions de réduction peuvent convertir les groupes nitro en groupes amino.
Substitution : Les atomes d'halogène du composé peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrogène gazeux (H2) en présence d'un catalyseur au palladium (Pd/C) sont souvent utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOCH3) peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides benzoïques chlorés, tandis que la réduction peut produire des anilines chlorées .
Applications de la recherche scientifique
Le 1-[4-chloro-2-(4-chloro-2-nitrophénoxy)phénoxy]-2,4-dichlorobenzène a des applications diverses dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : La recherche explore son potentiel comme intermédiaire pharmaceutique et ses effets sur les systèmes biologiques.
Industrie : Il est utilisé dans la production d'herbicides, de pesticides et d'autres produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action du 1-[4-chloro-2-(4-chloro-2-nitrophénoxy)phénoxy]-2,4-dichlorobenzène implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes et récepteurs, en fonction de sa structure et de ses groupes fonctionnels. Les voies impliquées peuvent inclure le stress oxydatif, la transduction du signal et les processus métaboliques .
Applications De Recherche Scientifique
2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of herbicides, pesticides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-[4-chloro-2-(4-chloro-2-nitrophenoxy)phenoxy]benzene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its structure and functional groups. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- Éther 2,4-dichlorophényl 4-nitrophénylique
- 2,4-dichlorotoluène
- 2,4-dichloronitrobenzène
Unicité
Le 1-[4-chloro-2-(4-chloro-2-nitrophénoxy)phénoxy]-2,4-dichlorobenzène est unique en raison de son arrangement spécifique de groupes chlore et nitro, qui confèrent des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux pour des applications spécialisées dans la recherche et l'industrie .
Propriétés
Numéro CAS |
674283-80-8 |
|---|---|
Formule moléculaire |
C18H9Cl4NO4 |
Poids moléculaire |
445.1 g/mol |
Nom IUPAC |
4-chloro-1-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-2-nitrobenzene |
InChI |
InChI=1S/C18H9Cl4NO4/c19-10-1-4-15(13(22)7-10)26-17-6-3-12(21)9-18(17)27-16-5-2-11(20)8-14(16)23(24)25/h1-9H |
Clé InChI |
JJBULAUAQVMYKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)
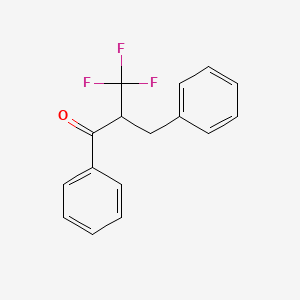

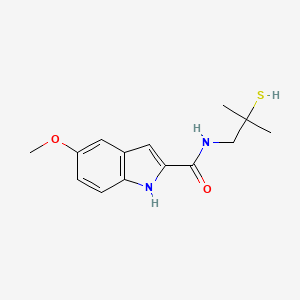
![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
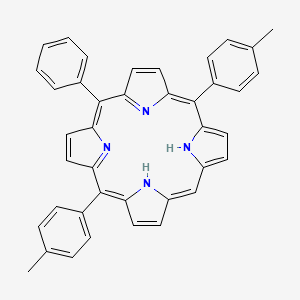
![2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid](/img/structure/B12530211.png)

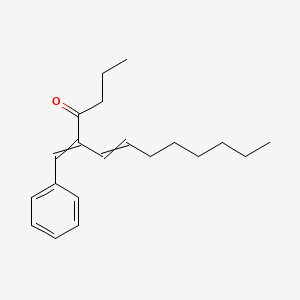
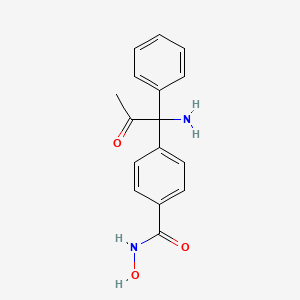
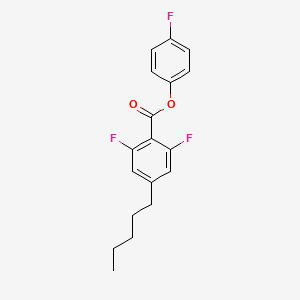
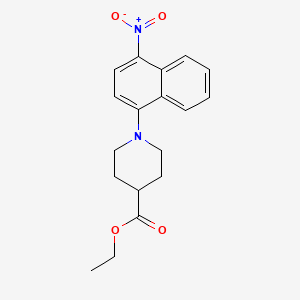
![N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea](/img/structure/B12530236.png)
